3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde

Catalog No.
S13785792
CAS No.
M.F
C7H10F2O2
M. Wt
164.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde

Product Name

3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde

IUPAC Name

3-(2,2-difluoroethyl)oxolane-3-carbaldehyde

Molecular Formula

C7H10F2O2

Molecular Weight

164.15 g/mol

InChI

InChI=1S/C7H10F2O2/c8-6(9)3-7(4-10)1-2-11-5-7/h4,6H,1-3,5H2

InChI Key

NZAMPGOSNZNJTI-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CC(F)F)C=O

3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde is a chemical compound characterized by its unique structure, which includes a five-membered oxolane ring and a carbaldehyde functional group. Its molecular formula is C7H8F2OC_7H_8F_2O, with a molecular weight of 178.18 g/mol. The compound is particularly notable for the presence of two fluorine atoms attached to the ethyl group, which significantly influence its chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

The chemical reactivity of 3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde can be attributed to both the aldehyde functional group and the oxolane ring. Key types of reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles.
  • Condensation Reactions: The compound may participate in condensation reactions, forming larger molecules or complexes.
  • Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate reagents.

The synthesis of 3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde can be achieved through several methods:

  • Difluoromethylation: This involves introducing the difluoroethyl group into an oxolane precursor.
  • Aldol Condensation: Utilizing aldol condensation reactions to form the oxolane structure.
  • Formylation: The final step typically involves formylation to introduce the aldehyde group.

3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to novel drug candidates with specific biological activities.
  • Materials Science: The compound could be utilized in developing new materials with enhanced properties due to its fluorinated structure.

Interaction studies for 3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde are essential to understand its reactivity and potential biological effects. Initial findings indicate that the compound may interact with proteins or enzymes through its reactive aldehyde group. Such interactions could influence metabolic pathways and warrant further investigation into its pharmacodynamics and toxicology profiles.

Several compounds share structural similarities with 3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-(2-Fluoroethyl)oxolane-3-carbaldehydeC7H8F1OC_7H_8F_1OContains only one fluorine atom; less lipophilic
4-(2,2-Difluoroethyl)oxane-4-carboxylic acidC7H8F2O2C_7H_8F_2O_2Carboxylic acid instead of aldehyde; different reactivity
3-(2-Bromoethyl)oxetane-3-carbaldehydeC7H8BrOC_7H_8BrOBromine substituent; different electrophilic properties

The uniqueness of 3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde lies in its combination of a difluoroethyl group with an oxolane ring and an aldehyde functionality. This configuration enhances its reactivity and potential applications compared to similar compounds that lack either the fluorinated substituent or the specific functional groups present in this compound.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Exact Mass

164.06488588 g/mol

Monoisotopic Mass

164.06488588 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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